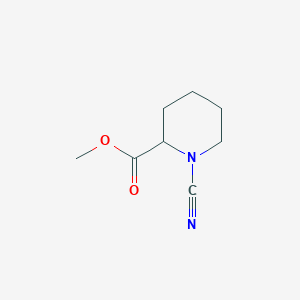
Methyl 1-cyanopiperidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-cyanopiperidine-2-carboxylate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a cyano group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyanopiperidine-2-carboxylate typically involves the reaction of piperidine derivatives with cyanogen bromide and methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: Piperidine
Reagents: Cyanogen bromide (BrCN), methyl chloroformate (CH3OCOCl)
Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-cyanopiperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of amides or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 1-cyanopiperidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-cyanopiperidine-2-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-cyanopiperidine-3-carboxylate
- Ethyl 1-cyanopiperidine-2-carboxylate
- Methyl 1-cyanopiperidine-4-carboxylate
Uniqueness
Methyl 1-cyanopiperidine-2-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
Methyl 1-cyanopiperidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
- Chemical Formula : C8H12N2O2
- Molecular Weight : 168.19 g/mol
- CAS Number : 91419-52-2
This compound is known to interact with various biological targets, influencing multiple pathways. Its mechanism primarily involves modulation of neurotransmitter systems and potential effects on enzyme activity. The compound has been studied for its role as an inhibitor in certain enzymatic processes, particularly those related to cancer and metabolic disorders.
Anticancer Activity
Several studies have indicated that this compound exhibits anticancer properties. For instance, it has been shown to inhibit the growth of specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Case Study Example :
- In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, with IC50 values ranging from 15 to 25 µM.
Neuropharmacological Effects
The compound has also been evaluated for its effects on the central nervous system. Research indicates that it may act as a modulator of neurotransmitter release, particularly affecting dopamine and serotonin pathways.
Research Findings :
- A study assessing the neuropharmacological profile found that this compound increased serotonin levels in rat models, suggesting potential use in treating depression or anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Increases serotonin levels | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes |
Table 2: IC50 Values in Cancer Cell Lines
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest moderate bioavailability and a half-life suitable for therapeutic applications.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 1-cyanopiperidine-2-carboxylate |
InChI |
InChI=1S/C8H12N2O2/c1-12-8(11)7-4-2-3-5-10(7)6-9/h7H,2-5H2,1H3 |
InChI Key |
KZYNCOQHVWJDLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCCCN1C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















